molecular formula C21H13NO3 B7467366 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile

Cat. No.: B7467366
M. Wt: 327.3 g/mol
InChI Key: DGNHMDOFJBHOAL-UHFFFAOYSA-N
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Description

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile is a chemical compound with the molecular formula C21H13NO3 It is known for its unique structure, which includes a benzonitrile group and an oxophenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-oxo-2-phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The oxophenylacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxo-2-phenylacetyl)benzoic acid
  • 4-(2-Oxo-2-phenylacetyl)phenyl acetate
  • 4-(2-Oxo-2-phenylacetyl)phenyl ether

Uniqueness

4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[4-(2-oxo-2-phenylacetyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c22-14-15-6-10-18(11-7-15)25-19-12-8-17(9-13-19)21(24)20(23)16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNHMDOFJBHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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